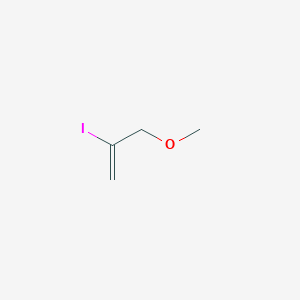
1-Propene, 2-iodo-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propene, 2-iodo-3-methoxy- is an organic compound with the molecular formula C4H7IO It is a derivative of propene, where an iodine atom is attached to the second carbon and a methoxy group is attached to the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propene, 2-iodo-3-methoxy- can be synthesized through the iodination of 1-propene derivatives. One common method involves the reaction of 1-propene, 2-methoxy- with iodine in the presence of an oxidizing agent such as hydrogen peroxide. This reaction typically occurs under mild conditions and yields the desired product in moderate to high yields .
Industrial Production Methods: Industrial production of 1-Propene, 2-iodo-3-methoxy- may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propene, 2-iodo-3-methoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-propene, 2-methoxy-3-ol.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction Reactions: Reduction of the iodine atom can yield 1-propene, 2-methoxy-3-hydroxypropane.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: 1-Propene, 2-methoxy-3-ol.
Oxidation: Corresponding ketones or aldehydes.
Reduction: 1-Propene, 2-methoxy-3-hydroxypropane.
Wissenschaftliche Forschungsanwendungen
1-Propene, 2-iodo-3-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propene, 2-iodo-3-methoxy- involves its reactivity with various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, while the methoxy group can participate in electron-donating interactions. These properties make the compound versatile in different chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1-Propene, 2-methoxy-: Lacks the iodine atom, making it less reactive in substitution reactions.
1-Propene, 3-iodo-: The iodine atom is positioned differently, affecting its reactivity and applications.
1-Propene, 3-methoxy-2-methyl-:
Uniqueness: 1-Propene, 2-iodo-3-methoxy- is unique due to the presence of both an iodine atom and a methoxy group, which confer distinct reactivity and versatility in chemical reactions. This combination makes it valuable for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
656834-98-9 |
|---|---|
Molekularformel |
C4H7IO |
Molekulargewicht |
198.00 g/mol |
IUPAC-Name |
2-iodo-3-methoxyprop-1-ene |
InChI |
InChI=1S/C4H7IO/c1-4(5)3-6-2/h1,3H2,2H3 |
InChI-Schlüssel |
YMPYRSORYITEAF-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


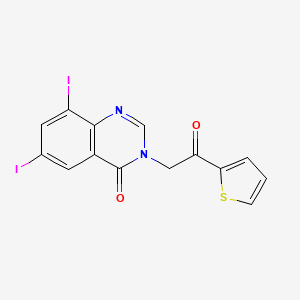
![1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12523509.png)
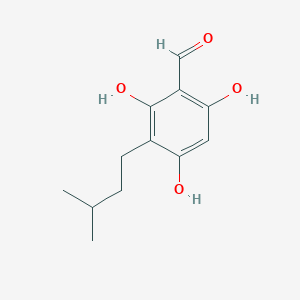
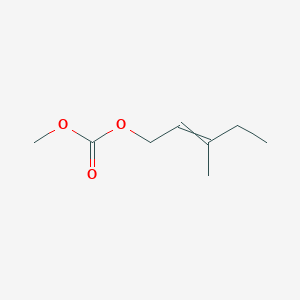
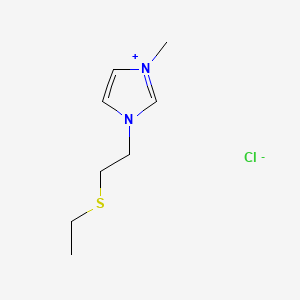
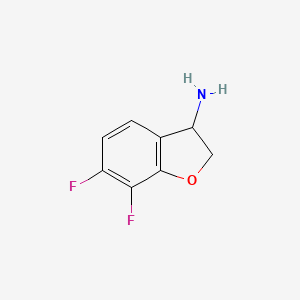
![1-[(Thiophen-3-yl)methyl]-1H-benzimidazole](/img/structure/B12523543.png)
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane](/img/structure/B12523549.png)
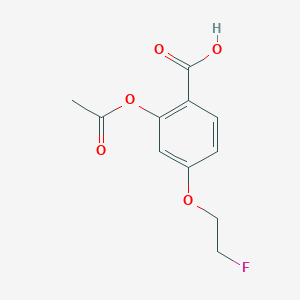
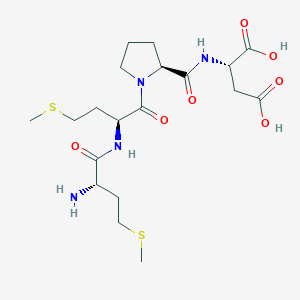
![1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one](/img/structure/B12523570.png)
![N-Methyl-N-[3-(4-methylanilino)propyl]formamide](/img/structure/B12523598.png)
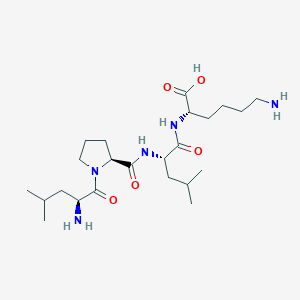
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
